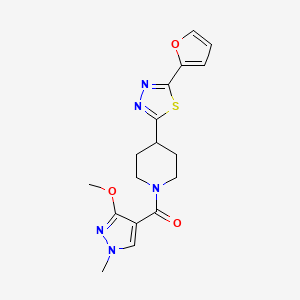![molecular formula C20H25N3O3S B2374091 Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]- CAS No. 681854-26-2](/img/structure/B2374091.png)
Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of acetamide, which is an organic compound with the formula CH3CONH2. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a central piperazine ring, with acetamide and phenyl groups attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
As an amide, this compound could potentially undergo reactions such as hydrolysis, especially under acidic or basic conditions. The piperazine ring could potentially participate in reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Analgesic Activity
One of the significant applications of this compound is in the field of pain management. A series of N-phenylacetamide sulphonamides were synthesized, and interestingly, in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity. It was found to be comparable or even superior to paracetamol .
Medicinal Chemistry
This compound plays a crucial role in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds. Many chemical techniques, as well as new computational chemistry applications, are used to study the utilization of drugs and their biological effects .
Synthesis of Derivatives
The compound is also used in the synthesis of its derivatives. For instance, on hydrolysis, it can be converted to the corresponding phenoxy acid. This, in turn, can be coupled with 2-amino-4-(4-bromophenyl)thiazole to furnish another compound .
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that many piperazine derivatives interact with various receptors in the body, such as dopamine, serotonin, and adrenergic receptors
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully understood. As a piperazine derivative, it is likely to be well absorbed in the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of the compound. Specific information on how these factors influence the action of n-(4-{[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is currently unavailable .
Eigenschaften
IUPAC Name |
N-[4-[4-(3,4-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-4-7-19(14-16(15)2)22-10-12-23(13-11-22)27(25,26)20-8-5-18(6-9-20)21-17(3)24/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHDZFVWHFVJOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374011.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)

![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)




![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2374026.png)
![2-Phenyl-5-(trifluoromethyl)-6-[4-(trifluoromethyl)benzoyl]pyridazin-3-one](/img/structure/B2374027.png)

